

# Thermochemical data and stability of methyl anisate

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## Compound of Interest

Compound Name: Methyl anisate

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An In-depth Technical Guide to the Thermochemical Data and Stability of **Methyl Anisate**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the thermochemical properties, stability, and relevant experimental protocols for **methyl anisate** (methyl 4-methoxybenzoate). While a crucial intermediate and flavoring agent, publicly accessible, experimentally determined thermochemical data such as the standard enthalpy of formation for **methyl anisate** is limited. This document compiles available physicochemical data, discusses stability, and presents detailed experimental methodologies for its synthesis and thermochemical characterization. To bridge the gap in data, thermochemical values for the structurally similar compound methyl benzoate are provided as a reference. Visual workflows for synthesis and analysis are included to facilitate understanding and replication.

## Physicochemical Properties of Methyl Anisate

**Methyl anisate**, the methyl ester of p-anisic acid, is a white crystalline solid at room temperature.[1] It is recognized for its herbaceous, anise-like odor.[2] The fundamental physicochemical properties of methyl p-anisate (CAS: 121-98-2) are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl Anisate**

Property	Value	Source(s)
IUPAC Name	Methyl 4-methoxybenzoate	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[2][3][4]
Molar Mass	166.17 g/mol	[1][3][4]
Appearance	White crystalline solid/powder	[1][2][5]
Melting Point	47-51 °C	[2][3][4]
Boiling Point	244-245 °C (at 760 mm Hg)	[1][2][3][4]
Flash Point	>110 °C (>230 °F)	[4][5]
Water Solubility	643.1 mg/L (at 20 °C)	[2][5]
LogP (o/w)	2.27	[1][5]

## Thermochemical Data and Stability

Stability: **Methyl anisate** is considered stable under normal laboratory conditions of temperature and pressure. It should be stored in a dry, sealed container at room temperature. [2] No significant decomposition or hazardous reactions are reported under standard use.

Thermochemical Data: Experimentally determined thermochemical data for **methyl anisate**, such as its standard enthalpy of formation, are not readily available in public literature. The National Institute of Standards and Technology (NIST) archives condensed and gas-phase thermochemistry data for this compound, accessible through their subscription services.[6]

For reference and comparative purposes, Table 2 presents the experimentally determined thermochemical data for methyl benzoate (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>), a structurally analogous compound lacking only the methoxy group. These values were determined using high-precision calorimetry.[7]

Table 2: Standard Thermochemical Properties of Methyl Benzoate (at 298.15 K)

Property	Value (kJ·mol <sup>-1</sup> )	Source
Standard Molar Energy of Combustion ( $\Delta_c U^\circ$ )	$-3956.7 \pm 3.1$	[7]
Standard Molar Enthalpy of Formation (liquid, $\Delta_f H_m^\circ(l)$ )	$-332.8 \pm 4.0$	[7]
Standard Molar Enthalpy of Formation (gas, $\Delta_f H_m^\circ(g)$ )	$-276.1 \pm 4.0$	[7]

## Experimental Protocols

### Synthesis of Methyl Anisate via Fischer Esterification

A common and straightforward method for synthesizing **methyl anisate** is the acid-catalyzed Fischer esterification of p-anisic acid with methanol.[2][3][8]

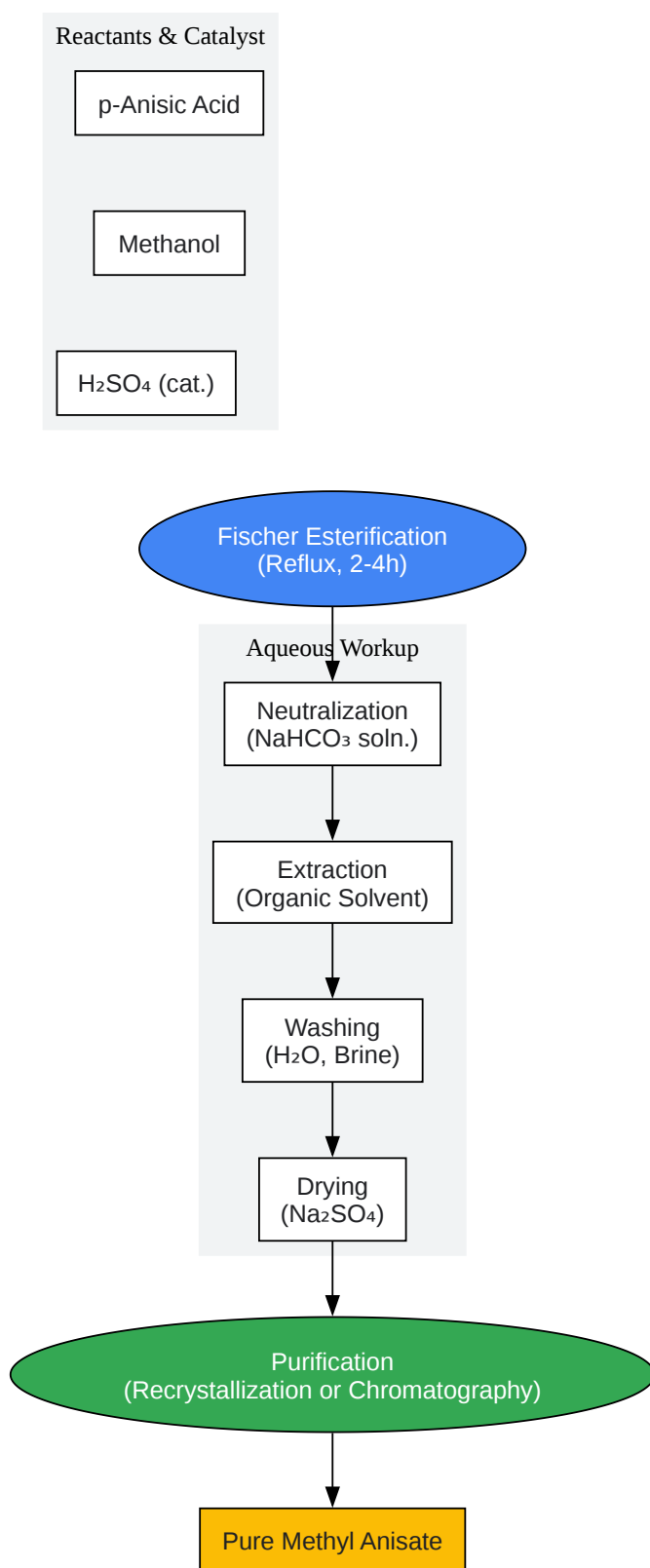
Materials:

- p-Anisic acid (4-methoxybenzoic acid)
- Methanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve p-anisic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the moles of p-anisic acid) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, neutralize the excess acid by slowly adding 5% sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Collect the organic layer.
- **Washing:** Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **methyl anisate**.<sup>[8]</sup>



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**Caption:** Workflow for the synthesis of **methyl anisate**.

## Determination of Standard Enthalpy of Formation

The standard molar enthalpy of formation ( $\Delta_f H_m^\circ$ ) in the crystalline phase is determined from the standard molar enthalpy of combustion ( $\Delta_c H_m^\circ$ ). This is typically measured using a high-precision bomb calorimeter.[9] The general procedure is outlined below.

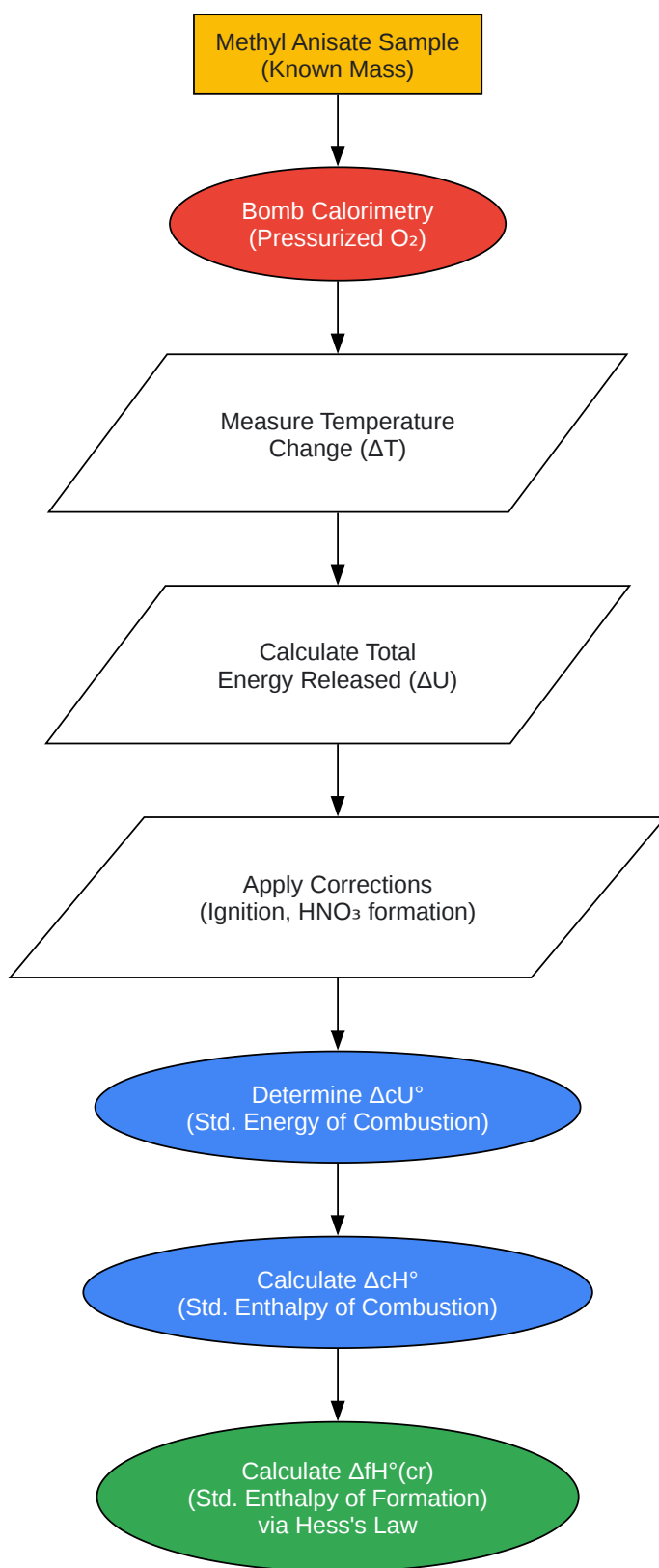
Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Platinum crucible
- Pellet press
- High-precision balance (accuracy  $\pm 0.01$  mg)

Procedure:

- **Sample Preparation:** Press a known mass of pure crystalline **methyl anisate** into a pellet.
- **Calorimeter Calibration:** Determine the energy equivalent of the calorimeter,  $\epsilon(\text{calor})$ , by performing combustion runs with a certified standard substance, such as benzoic acid.
- **Bomb Assembly:** Place the pellet in a platinum crucible inside the combustion bomb. Add a small, known amount of water to the bomb to ensure a defined final state for the combustion products. Seal the bomb and pressurize it with high-purity oxygen (e.g., to  $\sim 3.0$  MPa).
- **Combustion:** Submerge the bomb in the calorimeter's water jacket. Once thermal equilibrium is reached, ignite the sample and record the temperature change over time.
- **Analysis:** After combustion, analyze the bomb's contents for nitric acid (formed from residual  $N_2$ ) and unburnt carbon to apply necessary energy corrections (Washburn corrections).
- **Calculation:**
  - Calculate the total energy released ( $\Delta U$ ) from the temperature rise and the calorimeter's energy equivalent.

- Correct  $\Delta U$  for the ignition energy and the formation of side products (e.g., nitric acid) to find the standard internal energy of combustion,  $\Delta_c U^\circ$ .
- Convert the energy of combustion to the standard enthalpy of combustion ( $\Delta_c H^\circ$ ) using the relation  $\Delta H = \Delta U + \Delta n(g)RT$ , where  $\Delta n(g)$  is the change in the number of moles of gas in the combustion reaction.
- Finally, calculate the standard enthalpy of formation ( $\Delta_f H_m^\circ$ ) using Hess's Law with the known enthalpies of formation for  $\text{CO}_2(g)$  and  $\text{H}_2\text{O}(l)$ .



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**Caption:** Workflow for determining the enthalpy of formation.



## Conclusion

This guide consolidates the known physicochemical properties and stability of **methyl anisate**. While specific, publicly vetted thermochemical data remains sparse, the provided protocols for synthesis and calorimetric analysis offer a clear pathway for researchers to generate this data experimentally. The thermochemical values of the related compound methyl benzoate serve as a valuable benchmark for theoretical calculations and experimental design. The structured presentation and visualized workflows are intended to support professionals in drug development and chemical research in their work with this important compound.

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